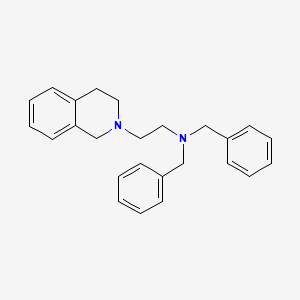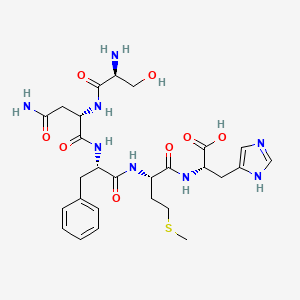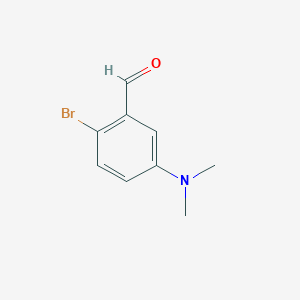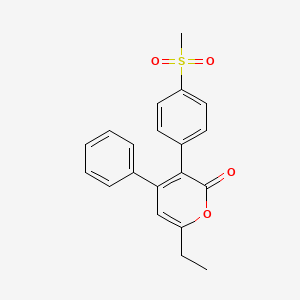![molecular formula C17H12BrN3 B14215140 1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- CAS No. 824968-39-0](/img/structure/B14215140.png)
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methyl, and phenyl substituents in its structure enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives can be synthesized through various methods. One common approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires heating in the presence of a suitable solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-c]isoquinoline derivatives often involves multicomponent reactions, which are efficient and cost-effective. These methods allow for the simultaneous formation of multiple bonds in a single reaction step, reducing the need for purification and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1H-Pyrazolo[4,3-c]isoquinoline can yield quinoline derivatives, while reduction can produce pyrazoline derivatives.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to their biological activities, these compounds are investigated as potential therapeutic agents for treating various diseases.
Industry: They are used in the development of new materials and as intermediates in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline derivatives can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar structure but differ in the position of the pyrazole ring.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but have different substituents and biological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline derivatives lies in their specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
824968-39-0 |
|---|---|
Formule moléculaire |
C17H12BrN3 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
7-bromo-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)13-8-7-12(18)9-14(13)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Clé InChI |
DXJHAMKVMAKMIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



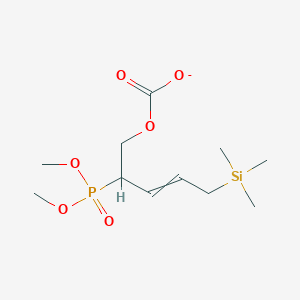

![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)
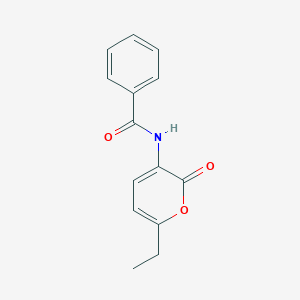
![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)

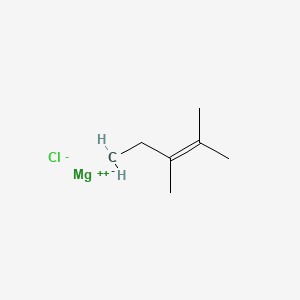
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
